molecular formula C15H11F3O2 B7762974 Methyl 3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate

Methyl 3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate

Cat. No.: B7762974
M. Wt: 280.24 g/mol
InChI Key: ZIHHQZONOHBKBW-UHFFFAOYSA-N
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Description

Methyl 3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate is a biphenyl-derived ester featuring a trifluoromethyl (-CF₃) group at the 3' position and a methyl ester (-COOCH₃) at the 3 position. The trifluoromethyl group imparts electron-withdrawing properties, enhancing metabolic stability and influencing intermolecular interactions, making this compound valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 3-[3-(trifluoromethyl)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-20-14(19)12-6-2-4-10(8-12)11-5-3-7-13(9-11)15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHHQZONOHBKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, which is crucial for the efficient production of high-quality Methyl 3’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylate .

Chemical Reactions Analysis

Types of Reactions: Methyl 3’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H12F3O2
  • Molecular Weight : Approximately 300.25 g/mol
  • Structural Characteristics : The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate for various applications.

Chemistry

Methyl 3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate serves as a versatile building block in organic synthesis. It is involved in:

  • Synthesis of Complex Molecules : Used to create various biphenyl derivatives through substitution reactions.
  • Reactions :
    • Oxidation : Converts to corresponding carboxylic acids.
    • Reduction : Can be reduced to alcohols.
Reaction TypeProductsCommon Reagents
OxidationCarboxylic acidsPotassium permanganate
ReductionAlcoholsLithium aluminum hydride
SubstitutionSubstituted biphenyl derivativesAmines, thiols

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Studies indicate that it may inhibit certain microbial growth.
  • Anti-inflammatory Effects : Research suggests potential modulation of inflammatory pathways.

Medicine

In medicinal chemistry, this compound is explored as a precursor for drug development:

  • Pharmacokinetic Enhancements : The trifluoromethyl group can improve the bioavailability and metabolic stability of drug candidates.
  • Case Studies :
    • A study demonstrated its efficacy in enhancing the activity of anti-inflammatory drugs by modifying their chemical structure.

Industry

The compound finds applications in various industrial processes:

  • Production of Advanced Materials : Utilized in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs).
  • Specialty Chemicals : Its unique properties make it suitable for the development of high-performance polymers.

Case Study 1: Synthesis of Antimicrobial Agents

A research study focused on synthesizing derivatives of this compound to evaluate their antimicrobial activity. The synthesized compounds were tested against various bacterial strains, showing promising results in inhibiting growth.

Case Study 2: Drug Development

In drug design, researchers utilized this compound as a core structure to develop new anti-inflammatory agents. Modifications to the compound led to enhanced efficacy and reduced side effects compared to existing treatments.

Mechanism of Action

The mechanism by which Methyl 3’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylate exerts its effects involves its interaction with various molecular targets. The trifluoromethyl group significantly influences the compound’s electronic properties, enhancing its ability to interact with biological molecules. This interaction can modulate enzyme activity, receptor binding, and other biochemical processes. The pathways involved often include signal transduction and metabolic regulation .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physical Properties

Compound Name CAS Number Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
Methyl 3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate Not provided ~300 (estimated) N/A N/A
[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-3'-(trifluoromethyl) 893637-97-3 300.66 424.3±45.0 1.413±0.06
Methyl 3'-methyl-[1,1'-biphenyl]-3-carboxylate 128460-74-2 252.3 N/A N/A
Methyl 4-hydroxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate 1261881-46-2 312.24 N/A N/A

Biological Activity

Methyl 3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H11F3O2
  • Molecular Weight : 280.24 g/mol
  • CAS Number : 869676-95-9
  • Structure : The compound features a trifluoromethyl group attached to a biphenyl structure, which enhances its lipophilicity and stability.

The biological activity of this compound is primarily attributed to the trifluoromethyl group, which can significantly influence the compound's interaction with biological targets. This group can enhance binding affinity to enzymes or receptors, potentially leading to improved efficacy in pharmacological applications.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit antimicrobial activity. For instance, studies have shown that similar biphenyl derivatives can act as inhibitors of bacterial enzymes, contributing to their antimicrobial properties. This compound may function similarly by inhibiting specific bacterial pathways.

Case Study: Inhibition of Sfp-PPTase

A significant study profiled a series of compounds for their ability to inhibit Sfp-PPTase, an enzyme critical for bacterial viability. Although this compound was not the primary focus, compounds with structural similarities demonstrated reversible inhibition of Sfp-PPTase, suggesting potential for this compound in similar applications .

Research Findings

Study Findings
Antimicrobial Activity Compounds with trifluoromethyl groups show enhanced binding to bacterial enzymes.
Sfp-PPTase Inhibition Similar structures demonstrated reversible inhibition; suggests potential for this compound.
Drug Design Applications Investigated as a bioisostere in drug design due to its metabolic stability and potential for improved bioavailability.

Applications in Drug Design

This compound is being explored as a bioisostere in drug design. The trifluoromethyl group can mimic other functional groups while enhancing the compound's overall stability and efficacy. This property makes it a valuable candidate for developing pharmaceuticals aimed at various therapeutic targets.

Q & A

Basic Question: What are the optimal synthetic routes for preparing Methyl 3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate?

Answer:
The synthesis typically involves a Suzuki-Miyaura coupling to construct the biphenyl core, followed by esterification. Key steps include:

  • Coupling Reaction : Use a palladium catalyst (e.g., Pd(PPh₃)₄) with 3-trifluoromethylphenylboronic acid and methyl 3-bromobenzoate under inert conditions (N₂/Ar). Optimize temperature (80–100°C) and solvent (toluene/ethanol mixture) to achieve >80% yield .
  • Esterification : React the intermediate carboxylic acid with methanol and H₂SO₄ as a catalyst. Monitor pH and reaction time (12–24 hrs) to avoid hydrolysis .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic Question: How can spectroscopic methods characterize the structural integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm). Splitting patterns (e.g., doublets for para-substituted trifluoromethyl) confirm substitution positions .
    • ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group .
  • Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ at m/z 323.08 (calculated for C₁₅H₁₂F₃O₂⁺) .

Advanced Question: How does the trifluoromethyl group influence regioselectivity in electrophilic substitution reactions?

Answer:
The electron-withdrawing trifluoromethyl group directs electrophiles to the meta position on its attached ring. For example:

  • Nitration : Use HNO₃/H₂SO₄ to introduce nitro groups at the meta position relative to the trifluoromethyl group. Monitor reaction progress via TLC to prevent over-nitration .
  • Halogenation : Bromine (Br₂/FeBr₃) selectively substitutes at the para position of the carboxylate ester due to steric and electronic effects .
    Validation : Compare experimental results with DFT calculations to confirm electronic effects .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or impurity profiles. Mitigation strategies include:

  • Dose-Response Studies : Test across a range of concentrations (1 nM–100 µM) to identify IC₅₀ trends .
  • Orthogonal Assays : Validate anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .
  • Purity Analysis : Use HPLC-MS to ensure >95% purity and quantify trace by-products (e.g., de-esterified analogs) .

Advanced Question: What strategies optimize stability during storage and biological testing?

Answer:

  • Storage : Store at -20°C under inert gas (Ar) to prevent ester hydrolysis. Use amber vials to avoid photodegradation .
  • Stress Testing : Expose to accelerated conditions (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Common issues include hydrolysis to the carboxylic acid .
  • Formulation : For in vivo studies, use PEG-based vehicles to enhance solubility and stability in physiological buffers .

Advanced Question: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., mGluR2 or DNA). Focus on hydrophobic pockets accommodating the biphenyl core and hydrogen bonds with the ester group .
  • QSAR Modeling : Corrogate substituent effects (e.g., replacing Cl with CF₃) on logP and IC₅₀ values. Train models using datasets from halogenated analogs .
  • MD Simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives with sustained target engagement .

Basic Question: What analytical techniques quantify trace impurities in synthesized batches?

Answer:

  • HPLC-DAD : Use a C18 column with UV detection at 254 nm. Identify impurities via retention time shifts (e.g., hydrolyzed acid at 3.2 min vs. parent ester at 5.8 min) .
  • GC-MS : Detect volatile by-products (e.g., methyl trifluoroacetate) using a DB-5 column and EI ionization .
  • ¹H-¹³C HSQC NMR : Resolve overlapping signals from stereoisomers or regioisomers .

Advanced Question: How do halogen substituents (Cl, Br, F) on analogous biphenyls affect reactivity and bioactivity?

Answer:

  • Reactivity : Chlorine (Cl) enhances electrophilic substitution rates vs. fluorine (F) due to lower electronegativity. Bromine (Br) intermediates facilitate Suzuki couplings but may require harsher conditions .

  • Bioactivity :

    • Cl : Enhances anti-cancer activity (DNA intercalation) but increases hepatotoxicity risk.
    • CF₃ : Improves metabolic stability and CNS penetration due to lipophilicity (logP = 3.2) .
      See comparative data table from :
    SubstituentAnti-inflammatory IC₅₀ (µM)LogP
    CF₃0.453.2
    Cl1.22.8
    Br1.53.0

Basic Question: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation of fine powders .
  • Waste Disposal : Quench reaction residues with NaHCO₃ before disposal in halogenated waste containers .
  • First Aid : For skin contact, wash with soap/water for 15 mins. For eye exposure, irrigate with saline solution .

Advanced Question: How can researchers validate the compound’s mechanism of action in enzyme inhibition?

Answer:

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) using varying substrate (e.g., ATP for kinases) and inhibitor concentrations .
  • Mutagenesis : Engineer enzyme mutants (e.g., mGluR2 S148A) to assess binding site specificity via fluorescence polarization assays .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry to confirm direct interaction .

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